3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a fluoro-substituted benzenesulfonamide group and a tetrahydroquinoline group. Benzenesulfonamides are a class of organic compounds which are known for their various biological activities . Tetrahydroquinolines, on the other hand, are a type of cyclic amines which also exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide moiety, a fluoro-substituent, and a tetrahydroquinoline ring. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For instance, the benzenesulfonamide group might undergo reactions typical of sulfonamides, while the tetrahydroquinoline moiety might participate in reactions typical of cyclic amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a sulfonamide group could enhance its water solubility, while the presence of a fluoro-substituent could affect its lipophilicity .Scientific Research Applications
Synthesis and Characterization
- 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives, which are related to 3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, have been synthesized via intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to high yields of these derivatives (Ichikawa et al., 2006).
- A diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides has been demonstrated using N-aryl-2-fluorobenzenesulfonamides, indicating the synthetic versatility of similar compounds (Borgohain et al., 2017).
Fluorophore Development for Zinc Detection
- Fluorophores for zinc(II) detection, similar in structure to this compound, have been studied, showcasing their potential in intracellular zinc detection (Kimber et al., 2001).
Molecular Interactions and Complex Formation
- Studies on compounds like gliquidone, which bears similarity to the mentioned compound, have revealed insights into intramolecular and intermolecular interactions, aiding in the understanding of molecular structures (Gelbrich et al., 2011).
- The creation of caged Zn2+ probes using benzenesulfonyloxyquinolin derivatives, which are structurally related, has been investigated, highlighting applications in fluorescence emission and metal ion detection (Aoki et al., 2008).
Antitumor and Antiviral Agents
- Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, akin to this compound, have shown promise as new classes of antitumor agents (Alqasoumi et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c1-2-12-23-13-4-5-17-14-16(8-9-20(17)23)10-11-22-26(24,25)19-7-3-6-18(21)15-19/h3,6-9,14-15,22H,2,4-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXRJWWBMTXZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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